molecular formula C21H24N4O2 B5693232 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-66-7

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5693232
CAS No.: 904813-66-7
M. Wt: 364.4 g/mol
InChI Key: QVTFSQSGGGTULB-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

    Introduction of the butylphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a butylphenyl group, typically using a Grignard reagent or a similar organometallic compound.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the triazole ring.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to a carboxamide group, often using reagents such as carbodiimides or amines.

Chemical Reactions Analysis

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced with other substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The butylphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and selectivity, enhancing its overall biological activity.

Comparison with Similar Compounds

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a butylphenyl group, which may affect its chemical reactivity and biological activity.

    1-(4-butylphenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a hydroxyphenyl group instead of a methoxyphenyl group can influence the compound’s solubility and interaction with biological targets.

    1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: The substitution of a methyl group with an ethyl group on the triazole ring may alter the compound’s steric properties and overall activity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(4-butylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-4-5-8-16-11-13-17(14-12-16)25-15(2)20(23-24-25)21(26)22-18-9-6-7-10-19(18)27-3/h6-7,9-14H,4-5,8H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTFSQSGGGTULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138205
Record name 1-(4-Butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-66-7
Record name 1-(4-Butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Butylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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